molecular formula C12H26OS B14731677 2-(Decyloxy)ethane-1-thiol CAS No. 6338-62-1

2-(Decyloxy)ethane-1-thiol

Cat. No.: B14731677
CAS No.: 6338-62-1
M. Wt: 218.40 g/mol
InChI Key: PFQFVQVKXOUUBL-UHFFFAOYSA-N
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Description

2-(Decyloxy)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) and an ether group (-O-). This compound is part of the broader class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decyloxy)ethane-1-thiol typically involves the reaction of decanol with ethylene oxide to form 2-(Decyloxy)ethanol, which is then converted to this compound through a thiolation reaction. This process often employs thiourea as a nucleophile, followed by hydrolysis to yield the desired thiol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Decyloxy)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), Iodine (I2)

    Reduction: Zinc (Zn), Hydrochloric acid (HCl)

    Substitution: Alkyl halides, Thiourea

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers (R-S-R’)

Mechanism of Action

The mechanism of action of 2-(Decyloxy)ethane-1-thiol involves its ability to form strong bonds with metal ions through its thiol group. This interaction can influence various biochemical pathways and processes. For example, in biological systems, thiols can form disulfide bonds that are crucial for the structural integrity and function of proteins . Additionally, the thiol group can undergo redox reactions, playing a role in cellular redox homeostasis .

Comparison with Similar Compounds

Uniqueness: 2-(Decyloxy)ethane-1-thiol is unique due to the presence of both a thiol and an ether group, which imparts distinct chemical properties. The ether group increases the compound’s solubility in organic solvents, while the thiol group provides strong metal-binding capabilities. This combination makes it particularly useful in applications requiring both solubility and reactivity with metals .

Properties

CAS No.

6338-62-1

Molecular Formula

C12H26OS

Molecular Weight

218.40 g/mol

IUPAC Name

2-decoxyethanethiol

InChI

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h14H,2-12H2,1H3

InChI Key

PFQFVQVKXOUUBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCS

Origin of Product

United States

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